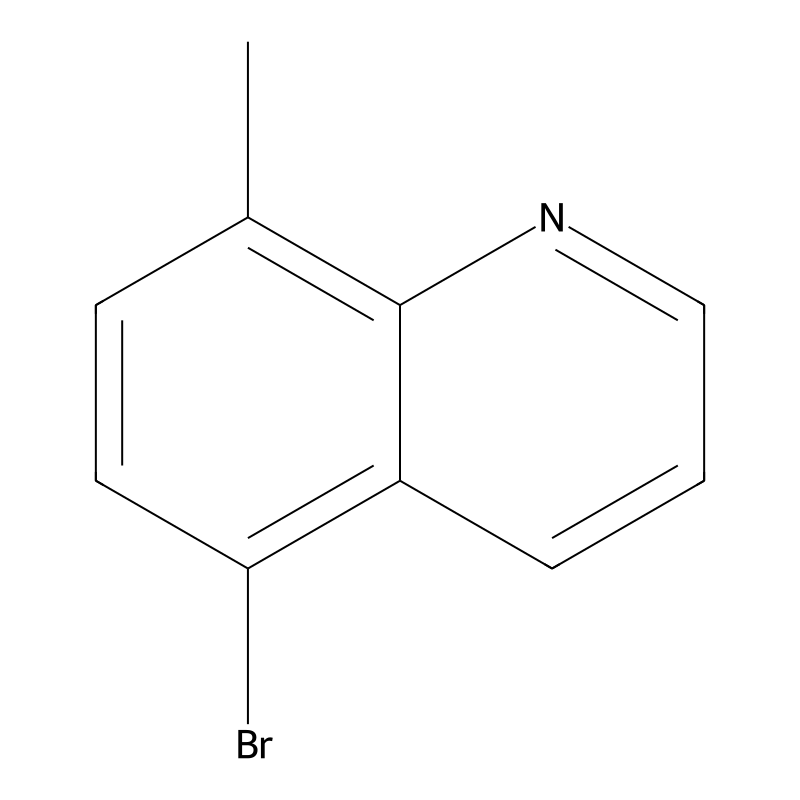5-Bromo-8-methylquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
In the field of medicinal chemistry, quinoline derivatives, which “5-Bromo-8-methylquinoline” is a part of, have been studied for their potential biological and pharmaceutical activities . They have been found to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
In synthetic organic chemistry, quinoline and its derivatives are essential heterocyclic compounds due to their versatile applications . They are vital scaffolds for leads in drug discovery .
- “5-Bromo-8-methylquinoline” can be used as a building block in the synthesis of more complex molecules . It’s often used in synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .
- Quinoline derivatives, including “5-Bromo-8-methylquinoline”, have been studied for their potential biological and pharmaceutical activities . They have been found to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities.
- “5-Bromo-8-methylquinoline” could potentially be used in the development of new materials. Its unique chemical structure could contribute to the properties of these materials .
- “5-Bromo-8-methylquinoline” can be used in spectral analysis studies. Its unique spectral properties can be useful in various research fields .
Chemical Synthesis
Pharmaceutical Research
Material Science
Spectral Analysis
Safety Research
- “5-Bromo-8-methylquinoline” can be used as a building block in the synthesis of more complex molecules . It’s often used in synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .
- Quinoline derivatives, including “5-Bromo-8-methylquinoline”, have been studied for their potential biological and pharmaceutical activities . They have been found to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities.
- “5-Bromo-8-methylquinoline” could potentially be used in the development of new materials. Its unique chemical structure could contribute to the properties of these materials .
- “5-Bromo-8-methylquinoline” can be used in spectral analysis studies. Its unique spectral properties can be useful in various research fields .
Chemical Synthesis
Pharmaceutical Research
Material Science
Spectral Analysis
Safety Research
5-Bromo-8-methylquinoline is a heterocyclic organic compound with the molecular formula . It features a fused ring system composed of a benzene ring and a pyridine moiety, characteristic of quinoline derivatives. The compound is notable for its bromine substituent at the 5-position and a methyl group at the 8-position of the quinoline structure. This configuration contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
5-Bromo-8-methylquinoline can undergo several chemical transformations typical of quinoline derivatives. Common reactions include:
- Substitution Reactions: The bromine atom can be substituted by nucleophiles, facilitating the development of more complex organic compounds.
- Oxidation and Reduction: The compound can participate in redox reactions, which may alter its oxidation state and reactivity.
- Cyclization Processes: It can form new cyclic structures through intramolecular reactions, expanding its utility in synthetic chemistry .
Quinoline derivatives, including 5-bromo-8-methylquinoline, have shown significant biological activity. Research indicates potential antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms of action are still under investigation but may involve interactions with various cellular targets or pathways. For instance, derivatives of quinoline are known to inhibit certain enzymes and receptors that play critical roles in disease processes .
The synthesis of 5-bromo-8-methylquinoline typically involves bromination of 8-methylquinoline under specific conditions. Notable methods include:
- Bromination Reaction: 8-Methylquinoline is treated with bromine in the presence of a catalyst such as silver sulfate to introduce the bromine substituent at the 5-position.
- Skraup Synthesis: This classical method involves the condensation of aniline derivatives with carbonyl compounds followed by cyclization to form quinoline structures.
- Rosenmund-von Braun Reaction: This method allows for the formation of nitriles from aryl halides, which can be further hydrolyzed to yield carboxylic acids or other functional groups .
5-Bromo-8-methylquinoline has diverse applications across various fields:
- Medicinal Chemistry: Its derivatives are investigated for potential therapeutic effects against infections and cancers.
- Material Science: The compound may be utilized in creating novel materials with specific electronic or optical properties.
- Chemical Synthesis: As an intermediate in organic synthesis, it facilitates the construction of more complex chemical entities .
Studies on the interactions of 5-bromo-8-methylquinoline with biological systems have revealed its potential as a pharmacological agent. Investigations focus on its binding affinity to specific enzymes and receptors, which could elucidate its mechanisms of action and inform drug development processes. For example, research has indicated that it may act as an inhibitor for certain cytochrome P450 enzymes, affecting drug metabolism .
Several compounds share structural similarities with 5-bromo-8-methylquinoline, each exhibiting unique properties and potential applications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-Methylquinoline | Lacks bromine; serves as a precursor | |
| 5-Bromoquinoline | Bromine at position 5; different methylation | |
| 8-Bromo-5-methylquinoline | Bromine at position 8; similar structure | |
| 7-Bromo-8-methylquinoline | Bromine at position 7; alters reactivity | |
| 6-Bromo-2-methylquinoline | Different substitution pattern; distinct properties |
These compounds are essential for comparative studies in medicinal chemistry and material science, highlighting how slight modifications in structure can lead to significant differences in biological activity and chemical behavior .








